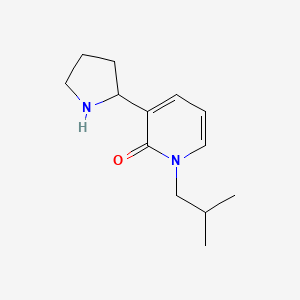
1-Isobutyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one typically involves the reaction of pyridine derivatives with isobutyl and pyrrolidine groups under specific conditions. Common reagents used in the synthesis may include:
- Pyridine derivatives
- Isobutyl bromide or chloride
- Pyrrolidine
- Catalysts such as palladium or copper
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
- Continuous flow reactors
- High-pressure and high-temperature conditions
- Advanced purification techniques such as chromatography
Analyse Des Réactions Chimiques
Types of Reactions
1-Isobutyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the pyridine ring using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, chlorine, alkyl halides
Major Products Formed
- N-oxides
- Reduced pyridine derivatives
- Halogenated or alkylated products
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Isobutyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include:
- Inhibition or activation of specific enzymes
- Modulation of receptor activity
- Interference with cellular signaling pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Isobutyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one
- This compound analogs
- Other pyridine derivatives with similar substituents
Uniqueness
This compound is unique due to its specific combination of isobutyl and pyrrolidine groups attached to the pyridine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1-(2-methylpropyl)-3-pyrrolidin-2-ylpyridin-2-one |
InChI |
InChI=1S/C13H20N2O/c1-10(2)9-15-8-4-5-11(13(15)16)12-6-3-7-14-12/h4-5,8,10,12,14H,3,6-7,9H2,1-2H3 |
Clé InChI |
JNQPYADPOGVZOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=CC=C(C1=O)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


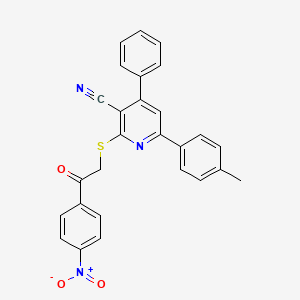

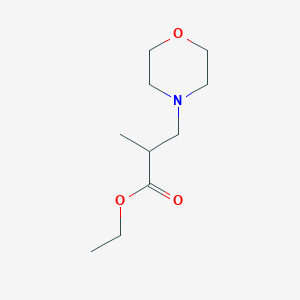
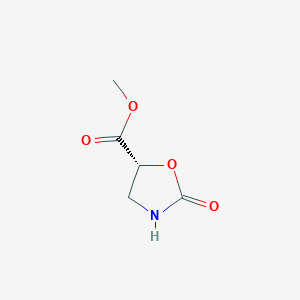
![Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11773261.png)

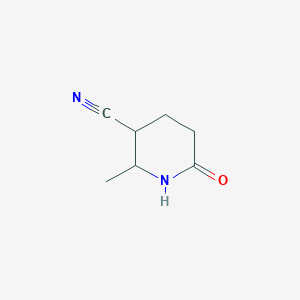

![2-Methylthiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B11773274.png)
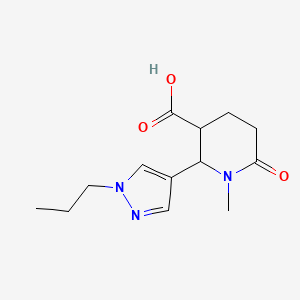
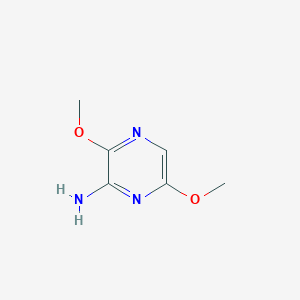
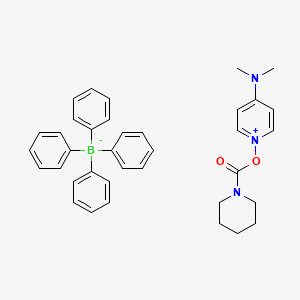
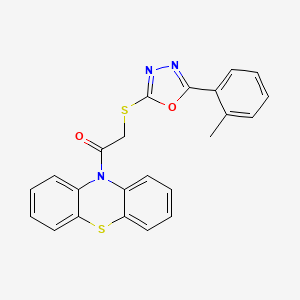
![(2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B11773298.png)
